molecular formula C15H11NO B7777898 1-Phenoxyisoquinoline

1-Phenoxyisoquinoline

Cat. No.: B7777898
M. Wt: 221.25 g/mol
InChI Key: NISCOKWSILJOMN-UHFFFAOYSA-N
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Description

1-Phenoxyisoquinoline is a chemical compound based on the isoquinoline scaffold, a structure of significant interest in medicinal chemistry and drug discovery . Isoquinoline derivatives are frequently investigated for their potential biological activities. Researchers explore this core structure for developing novel therapeutic agents, as it is found in various natural products and synthetic compounds with diverse pharmacological properties . The specific research applications, mechanism of action, and biological profile of this compound are currently under investigation. Researchers are encouraged to consult the scientific literature for the latest studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Note on Content: The specific research value, applications, and mechanism of action for this compound could not be confirmed from the search. The description above is based on the general importance of the isoquinoline scaffold. To complete this page, please consult specialized chemical databases, scientific literature, or experimental data for this specific compound.

Properties

IUPAC Name

1-phenoxyisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c1-2-7-13(8-3-1)17-15-14-9-5-4-6-12(14)10-11-16-15/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISCOKWSILJOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Phenoxyisoquinoline can be achieved through several routes. One common method involves the reaction of isoquinoline with phenol in the presence of a suitable catalyst. The reaction typically requires elevated temperatures and may be carried out under reflux conditions to ensure complete conversion. Industrial production methods often employ continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

1-Phenoxyisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of isoquinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced isoquinoline derivatives.

    Substitution: Electrophilic substitution reactions are common, where reagents such as bromine or chlorine can introduce halogen atoms into the aromatic ring. These reactions typically occur under acidic conditions.

The major products formed from these reactions include halogenated isoquinolines, N-oxide derivatives, and reduced isoquinoline compounds.

Scientific Research Applications

Chemical Applications

In the realm of chemistry, 1-phenoxyisoquinoline serves as a versatile building block for synthesizing more complex molecules. Its structure allows for the development of diverse chemical libraries, which are crucial for drug discovery and material science.

Synthesis of Derivatives

  • Intermediate in Pharmaceutical Synthesis : this compound derivatives are synthesized to create new pharmacological agents. For example, methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate (MHMPC) is a notable derivative used extensively in pharmaceutical research.

Biological Applications

The biological activities of this compound and its derivatives have been the subject of numerous studies, particularly regarding their role as enzyme inhibitors and potential therapeutic agents.

Enzyme Inhibition

  • Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors : Compounds like Roxadustat, derived from this compound, act as inhibitors of prolyl hydroxylase enzymes, which are involved in the regulation of hypoxia-inducible factors (HIFs). These inhibitors have shown promise in treating conditions related to anemia and ischemia by stabilizing HIFs and promoting erythropoiesis .

Case Study: Roxadustat

Roxadustat has been evaluated in clinical settings for its effectiveness in treating anemia associated with chronic kidney disease (CKD). It stimulates erythropoietin production under hypoxic conditions, demonstrating significant improvements in hemoglobin levels among patients .

Medical Applications

The therapeutic potential of this compound extends into various medical fields, particularly oncology and inflammatory diseases.

Cancer Research

  • Anti-tumor Activity : Research indicates that derivatives of this compound exhibit anti-tumor properties by inhibiting cancer cell proliferation and inducing apoptosis. For instance, studies have shown that certain compounds can significantly reduce tumor growth in preclinical models .

Inflammation and Pain Management

  • Therapeutic Effects : The anti-inflammatory properties of these compounds make them candidates for treating inflammatory disorders. Their ability to modulate immune responses suggests potential applications in pain management and chronic inflammatory conditions .

Data Table: Summary of Applications

Application AreaCompound/DerivativeMechanism/EffectReferences
ChemistryMHMPCBuilding block for drug synthesis
Biological ResearchRoxadustatInhibits HIF prolyl hydroxylase; stimulates erythropoiesis
OncologyVarious derivativesAnti-tumor activity; induces apoptosis
InflammationPhenoxyisoquinoline derivativesModulates immune response; anti-inflammatory effects

Mechanism of Action

The mechanism by which 1-Phenoxyisoquinoline exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

1-Methylisoquinoline vs. This compound

  • Structural Differences: Methyl (electron-donating) vs. phenoxy (bulky, electron-withdrawing) groups.
  • Synthesis: 1-Methylisoquinoline is synthesized via Reissert reactions or alkylation of isoquinoline , whereas phenoxy derivatives may require Ullmann-type coupling.
  • Applications: 1-Methylisoquinoline is a precursor in alkaloid synthesis, while phenoxy analogs are tailored for optoelectronic materials due to extended conjugation .

1-Hydroxyisoquinoline vs. This compound

  • Reactivity: The hydroxyl group in 1-hydroxyisoquinoline enables hydrogen bonding and metal coordination, making it a candidate for enzyme inhibition (e.g., CYP450) . In contrast, the phenoxy group enhances lipophilicity, favoring membrane permeability in drug design.
  • Safety: 1-Hydroxyisoquinoline is classified as a combustible solid (WGK 3), while 1-phenylisoquinoline exhibits acute oral toxicity .

Halogenated Derivatives (1-Chloro-6-fluoroisoquinoline)

  • Synthetic Utility: Halogen atoms (Cl, F) facilitate cross-coupling reactions. For example, 1-chloro-6-fluoroisoquinoline is synthesized in a 78% yield via optimized routes .
  • Bioactivity : Halogenation often improves metabolic stability in pharmaceuticals, though specific data for this compound are lacking.

Dihydro Derivatives (1-Phenyl-3,4-dihydroisoquinoline)

  • Synthesis : Produced via a two-step process involving phenyl ethylamine and benzoyl chloride, followed by cyclization .

Biological Activity

1-Phenoxyisoquinoline, particularly in its derivatives, has been the subject of extensive research due to its biological activities, especially as a prolyl hydroxylase (PHD) inhibitor. This compound has shown promising therapeutic potential in various medical conditions, including cancer, anemia, and respiratory diseases. The following sections detail the biological activity, mechanisms of action, and relevant studies associated with this compound.

This compound acts primarily as an inhibitor of PHD enzymes, which play a crucial role in the regulation of hypoxia-inducible factors (HIFs). Under normoxic conditions, PHDs hydroxylate HIF-1α, leading to its degradation. However, during hypoxic conditions, PHD activity is inhibited, resulting in the stabilization and activation of HIF-1α. This pathway is significant for various physiological processes:

  • Erythropoiesis : HIF-1α promotes erythropoietin production, enhancing red blood cell formation.
  • Angiogenesis : Activated HIF-1α induces the expression of vascular endothelial growth factor (VEGF), stimulating new blood vessel formation.
  • Cell Survival : HIF-1α enhances cellular resistance to hypoxic stress and promotes tissue repair mechanisms.

Antiviral Effects

Recent studies have highlighted the antiviral properties of this compound derivatives against SARS-CoV-2. Roxadustat (RXT), a derivative of this compound, has demonstrated significant inhibition of SARS-CoV-2 replication in vitro. The mechanism involves the upregulation of HIF-1α, which subsequently reduces the expression of angiotensin-converting enzyme 2 (ACE2) and transmembrane protease serine 2 (TMPRSS2), both critical for viral entry into host cells .

Osteogenic Activity

Research indicates that PHD inhibitors like this compound can enhance bone formation and reduce bone loss. In murine models, these compounds have been shown to increase bone mineral density (BMD) by promoting osteoblast activity while simultaneously inhibiting osteoclastogenesis . The balance between bone formation and resorption is crucial for maintaining skeletal health.

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AntiviralInhibition of SARS-CoV-2 replication via HIF stabilization
ErythropoiesisIncreased erythropoietin production
AngiogenesisInduction of VEGF expression
Osteogenic ActivityEnhanced osteoblast function and reduced osteoclast activity

Case Study 1: Roxadustat in COVID-19 Treatment

A preclinical study demonstrated that Roxadustat significantly reduced lung injury and improved survival rates in mice infected with SARS-CoV-2. The study noted that RXT's ability to stabilize HIF-1α led to decreased inflammation and enhanced pulmonary repair mechanisms .

Case Study 2: Bone Health

In a murine model of osteoporosis, administration of PHD inhibitors resulted in increased BMD and improved bone strength. The study highlighted that these compounds could serve as potential therapeutic agents for osteolytic diseases by modulating the balance between osteoblasts and osteoclasts .

Q & A

Q. What are the established synthetic routes for 1-Phenoxyisoquinoline, and how can reaction conditions be optimized?

  • Methodological Answer : Common synthetic approaches include Ullmann coupling or nucleophilic aromatic substitution. Optimization can be achieved via response surface methodology (RSM) using software like Design Expert to evaluate factors such as temperature, catalyst loading, and solvent polarity. For example, a central composite design (CCD) can identify interactions between variables and predict optimal yields .

    如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图
    14:24
  • Example Table :

VariableRange TestedOptimal ValueImpact on Yield
Temperature (°C)80–120110High
Catalyst (mol%)5–1512Moderate
Solvent PolarityLow–HighHighCritical

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

  • Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques (NMR, IR). For instance, HPLC with a C18 column (acetonitrile/water gradient) resolves impurities, while 1^1H NMR confirms substituent positions. Cross-referencing with computational NMR prediction tools (e.g., ACD/Labs) enhances accuracy.

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer : Use target-specific assays (e.g., kinase inhibition via fluorescence polarization) and cell viability tests (MTT assay). Dose-response curves (IC50_{50}/EC50_{50}) should be generated with triplicate replicates and positive/negative controls.

Advanced Research Questions

Q. How can contradictory results in this compound’s pharmacological efficacy across studies be resolved?

  • Methodological Answer : Conduct replication studies under standardized conditions (e.g., cell line, assay protocol). Apply meta-analysis to aggregate data, and use Mendelian randomization principles to identify confounding variables (e.g., batch effects, solvent differences) . For example, if Study A reports IC50_{50} = 5 µM (HEK293 cells) and Study B finds 20 µM (HeLa cells), validate both cell lines under identical assay conditions.
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    2:56:25

Q. What computational strategies are effective for elucidating this compound’s structure-activity relationships (SAR)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., PARP1). Pair with molecular dynamics simulations (GROMACS) to assess stability. Validate hypotheses by synthesizing analogs with systematic substituent variations (e.g., electron-withdrawing groups at position 4).

Q. How to design a stability study for this compound under varying environmental conditions?

  • Methodological Answer : Use an accelerated stability protocol (ICH guidelines) with factorial design to test temperature (25°C–60°C), humidity (40%–75% RH), and pH (3–9). Monitor degradation via HPLC and kinetic modeling (Arrhenius equation) to predict shelf life. Design Expert can model degradation pathways and identify critical stability-limiting factors .

Data Analysis & Collaboration

Q. What tools facilitate systematic literature reviews on this compound’s mechanisms?

  • Methodological Answer : Utilize platforms like ResearchGate to identify active researchers and unpublished datasets . Combine keyword searches ("this compound AND kinase inhibition") with citation chaining in Scopus or Web of Science.
    【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者
    13:57

Q. How to address low reproducibility in this compound’s in vivo pharmacokinetic data?

  • Methodological Answer : Standardize animal models (e.g., C57BL/6 mice), administration routes, and sampling intervals. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for plasma analysis. Share raw data via repositories like Zenodo to enable cross-lab validation.

Contradiction Management

Q. When conflicting data arise in this compound’s cytotoxicity profiles, what steps should researchers take?

  • Methodological Answer :

Verify assay conditions (e.g., serum concentration, incubation time).

Compare cell lines for genetic/phenotypic differences (e.g., p53 status).

Perform orthogonal assays (e.g., apoptosis markers vs. ATP-based viability).

Collaborate with independent labs for blinded replication .

Experimental Design

Q. What statistical methods are recommended for multivariate optimization of this compound derivatives?

  • Methodological Answer : Apply RSM with a Box-Behnken design to minimize experimental runs while testing multiple variables (e.g., substituent size, lipophilicity). Analyze results with ANOVA to distinguish significant factors (p < 0.05) and generate 3D surface plots for visualization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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